Carbetocin

Catalog No.
S640086
CAS No.
37025-55-1
M.F
C45H69N11O12S
M. Wt
988.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbetocin

CAS Number

37025-55-1

Product Name

Carbetocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

NSTRIRCPWQHTIA-CPWZVOFUSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

2.65e-02 g/L

Synonyms

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin, carbetocin, dcomot, Depotocin, oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)-, oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Effectiveness for PPH Prevention

Research suggests carbetocin shows promise as an effective uterotonic, a medication that stimulates uterine contractions and reduces bleeding after delivery. Compared to the traditionally used oxytocin, carbetocin offers several advantages:

  • Heat stability: Unlike oxytocin, which degrades at high temperatures, carbetocin remains stable even in hot climates, eliminating the need for specific storage and transport requirements crucial in resource-limited settings .
  • Long-lasting effect: Carbetocin provides a longer-lasting uterotonic effect compared to oxytocin, potentially reducing the need for repeated administration and associated healthcare costs .

Several clinical trials and systematic reviews have evaluated carbetocin's effectiveness in preventing PPH. While some studies show similar or even higher efficacy compared to oxytocin , others suggest potential downsides like an increased risk of placental retention, requiring further investigation .

Ongoing Research and Future Directions

Given the promising findings and ongoing research, carbetocin holds the potential to revolutionize PPH prevention strategies. Current research efforts are focused on:

  • Large-scale clinical trials: To definitively establish the effectiveness and safety of carbetocin compared to other uterotonics in diverse populations and settings .
  • Cost-effectiveness analysis: To evaluate the economic viability of carbetocin implementation in various healthcare systems .
  • Developing optimal delivery methods: Exploring various administration routes (e.g., intramuscular, intravenous) to optimize carbetocin's efficacy and safety profile .

Carbetocin is a synthetic analogue of the natural hormone oxytocin, primarily used in obstetrics to manage postpartum hemorrhage. It is designed to mimic the uterotonic and antihemorrhagic effects of oxytocin, promoting uterine contractions and reducing blood loss following childbirth. Carbetocin's structure includes a thioether bond, which enhances its stability compared to oxytocin, allowing for a longer duration of action and making it less susceptible to enzymatic degradation .

Chemical Structure

  • Chemical Formula: C45H69N11O12SC_{45}H_{69}N_{11}O_{12}S
  • Molar Mass: 988.17 g/mol
  • CAS Number: 37025-55-1
  • IUPAC Name: 2-(O-methyl-L-tyrosine)-1-carbaoxytocin

Carbetocin acts as an agonist at oxytocin receptors, particularly in the myometrium (muscular layer of the uterus) []. Binding to these receptors stimulates the contraction of uterine smooth muscle cells, leading to a firmer and more compact uterus. This reduces blood vessel bleeding and promotes expulsion of any remaining placental tissue [].

Carbetocin is generally well-tolerated, but some side effects may occur, including nausea, vomiting, and headache []. No significant safety concerns regarding flammability or reactivity have been reported.

  • Carbetocin is not recommended for use in other obstetric situations like labor induction or augmentation due to its prolonged action [].
  • Due to limited data, it should be used with caution in women with pre-existing medical conditions like hypertension or heart disease [].
During its synthesis and degradation:

  • Synthesis: The synthesis involves solid-phase peptide synthesis techniques, where various amino acids are sequentially coupled to form the peptide chain. The process includes deprotection steps and cyclization to achieve the final thioether-linked structure .
  • Degradation: Carbetocin can degrade through mechanisms such as deamidation and oxidation, particularly sensitive to pH changes. For instance, deamidation occurs at low pH due to acid-catalyzed hydrolysis, while oxidation is accelerated at higher pH levels .

Carbetocin functions as an agonist at oxytocin receptors located in the uterine smooth muscle. Upon binding, it induces rhythmic contractions, thereby increasing uterine tone and frequency of contractions. This biological activity is particularly pronounced during the postpartum period when the uterus requires stimulation to expel residual placental tissue and reduce bleeding .

Pharmacokinetics

  • Bioavailability: Approximately 80% when administered intramuscularly.
  • Half-life: Ranges from 40 minutes to about 100 minutes depending on administration route and formulation.
  • Onset of Action: Effective contractions are observed within 2 minutes post-administration .

The synthesis of carbetocin typically follows these steps:

  • Solid-phase Peptide Synthesis: Initial coupling of Fmoc-protected amino acids on a resin.
  • Sequential Coupling: Various amino acids are added in a specific sequence using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT).
  • Cyclization and Deprotection: The linear peptide is cyclized to form the thioether bond, followed by removal of protective groups to yield pure carbetocin .

Carbetocin may interact with other medications that influence uterine activity or blood pressure. For example:

  • It can work synergistically with cervical ripening agents like dinoprostone or misoprostol but may pose risks during pregnancy if combined improperly.
  • Due to its structural similarity to vasopressin, it may have cross-reactivity with vasopressin receptors, although this is generally less significant than its action on oxytocin receptors .

Several compounds share similarities with carbetocin, primarily due to their structural characteristics or biological functions:

CompoundStructure SimilarityUnique Features
OxytocinNatural hormoneShorter duration of action; susceptible to degradation
VasopressinSimilar receptor bindingPrimarily involved in water retention rather than uterine contraction
DinoprostoneUterotonic agentProstaglandin analogue; different mechanism of action
MisoprostolUterotonic agentProstaglandin E1 analogue; used for cervical ripening
LypressinVasopressin analoguePrimarily affects blood pressure; less focus on uterine activity

Carbetocin's unique thioether bond contributes significantly to its stability and prolonged action compared to these compounds, making it particularly effective in clinical settings for managing postpartum hemorrhage .

Molecular Structure of Carbetocin

Primary Amino Acid Sequence

Carbetocin is a synthetic cyclic octapeptide with the amino acid sequence that forms a modified oxytocin analogue [1]. The peptide consists of eight amino acid residues arranged in a specific sequence that includes tyrosine with methoxy substitution, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine with terminal amidation [5] [7]. The sequence can be represented as X-Tyr(OMe)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, where X represents a butanoic acid modification at the amino terminus [5] [7]. This specific arrangement of amino acids creates a peptide with unique structural characteristics that distinguish it from its parent compound oxytocin [1] [3].

The primary structure incorporates both hydrophobic and hydrophilic amino acid residues, which contribute to the peptide's overall chemical behavior and biological activity [25]. The presence of methyl-tyrosine, leucine, and isoleucine provides hydrophobic character, while glutamine, asparagine, and the glycine amide terminus contribute hydrophilic properties [25]. This amphiphilic nature significantly influences the peptide's aggregation behavior and stability characteristics in aqueous solutions [25].

Structural Modifications Compared to Oxytocin

Carbetocin differs from oxytocin through three critical structural modifications that enhance its stability and alter its pharmacological properties [14] [20]. The first modification involves the removal of the amino group at the first position, creating a 1-deamino structure that protects the peptide from aminopeptidase cleavage [14] [31]. This deamination significantly contributes to the extended half-life of carbetocin compared to oxytocin [14] [31].

The second major modification replaces the disulfide bond present in oxytocin with a carba bridge, specifically substituting the sulfur atom with a methylene group to form a thioether linkage [14] [20] [31]. This replacement of the disulfide bond by CH2S protects the analogue from disulfidase cleavage and represents a fundamental change in the cyclic structure [14] [31]. The third modification involves the methylation of the tyrosine residue at position 2, creating O-methyltyrosine [14] [20] [31]. These structural changes collectively result in a more stable peptide with altered receptor binding characteristics and prolonged biological activity [12] [20].

Cyclic Structure and Bond Configurations

The cyclic structure of carbetocin is established through a unique thioether bridge that replaces the traditional disulfide bond found in oxytocin [14] [20]. This cyclic configuration is formed between the modified first position and the cysteine residue at position 6, creating a 20-membered ring structure [1] [3]. The thioether linkage (carba sulfide bridge) connects the butanoic acid moiety at position 1 to the cysteine at position 6, forming a stable cyclic peptide [5] [7].

The bond configurations within the cyclic structure include multiple peptide bonds with specific stereochemical arrangements [1] [3]. The peptide contains eight defined stereocenters, which contribute to its three-dimensional conformation and biological activity [2]. The cyclic nature of the molecule restricts conformational flexibility compared to linear peptides, which influences both its stability and receptor binding properties [25]. The reduced flexibility limits the number of potential conformations the peptide can adopt, thereby affecting its interactions with other molecules and its aggregation behavior [25].

Physical Properties

Molecular Weight and Formula

Carbetocin has a molecular formula of C45H69N11O12S and a molecular weight of 988.17 daltons [1] [2] [3] [4] [16]. The compound exhibits an average molecular mass of 988.161 with a monoisotopic mass of 987.484787417 [3]. These molecular parameters classify carbetocin as a medium-sized peptide within the therapeutic peptide category [1] [3].

PropertyValue
Molecular FormulaC45H69N11O12S [1] [2] [3]
Molecular Weight988.17 Da [1] [2] [3] [4]
Monoisotopic Mass987.484787417 Da [3]
Number of Stereocenters8 [2]

The molecular composition includes 45 carbon atoms, 69 hydrogen atoms, 11 nitrogen atoms, 12 oxygen atoms, and 1 sulfur atom [1] [2] [3]. This composition reflects the peptide nature of the compound with multiple amide bonds and the presence of various functional groups including aromatic rings, aliphatic chains, and heteroatoms [1] [3].

Solubility Parameters

Carbetocin demonstrates specific solubility characteristics that are important for pharmaceutical formulation development [4] [7] [16]. The compound exhibits solubility in water at concentrations up to 29.65 mg/mL, which corresponds to approximately 30 millimolar concentration [7] [16]. In dimethyl sulfoxide, carbetocin shows enhanced solubility with values of at least 261.4 mg/mL, indicating good compatibility with polar aprotic solvents [4].

SolventSolubility
Water29.65 mg/mL [7] [16]
Dimethyl Sulfoxide≥261.4 mg/mL [4]
General ClassificationSlightly soluble in methanol [16]

The solubility profile indicates that carbetocin is a moderately hydrophilic peptide with the ability to dissolve in both aqueous and organic polar solvents [4] [7] [16]. The relatively limited water solubility compared to highly hydrophilic peptides suggests the influence of hydrophobic amino acid residues in the structure [25]. The enhanced solubility in dimethyl sulfoxide reflects the peptide's compatibility with hydrogen bond acceptor solvents [4].

pH Stability Profile

The pH stability of carbetocin has been extensively studied, revealing an optimal stability range that is crucial for formulation development [17] [18] [20]. Research has demonstrated that carbetocin exhibits maximum stability at pH 5.45, with an acceptable range of pH 5.25 to 5.65 for optimal long-term stability [17] [18] [20]. This pH optimum represents a significantly higher value compared to oxytocin, which typically requires formulation at pH 3.5 to 4.0 [20].

pH RangeStability Characteristics
Below pH 5.45Increased deamidation of glutamine and glycine terminus [17] [18] [20]
pH 5.25-5.65Optimal stability range with minimal degradation [17] [18] [20]
Above pH 5.45Racemization of asparagine residue [17] [18] [20]
pH 5.45 (optimum)≤4% degradation after 12 months at 40°C/75% relative humidity [17] [18] [20]

The pH-dependent degradation pattern follows a U-shaped curve, with the minimum degradation occurring at the optimum pH [18] [20]. Below the optimal pH, carbetocin undergoes acid-catalyzed hydrolysis leading to deamidation of the glutamine residue and the amidated glycine carbon-terminus [18] [20]. Above the optimal pH, the primary degradation pathway involves racemization of the asparagine residue from the L-configuration to the D-configuration [18] [20].

Chemical Stability

Thermal Stability Characteristics

Carbetocin exhibits exceptional thermal stability characteristics that distinguish it from many other therapeutic peptides [18] [20]. The peptide maintains at least 95% purity for a minimum of 3 years when stored at 30°C, demonstrating remarkable heat stability [18] [20]. Under accelerated stability conditions, carbetocin retains its integrity for 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C [18] [20].

TemperatureStability DurationPurity Maintained
30°CMinimum 3 years≥95% [18] [20]
40°C6 months≥95% [18] [20]
50°C3 months≥95% [18] [20]
60°C1 month≥95% [18] [20]

The thermal stability is attributed to the structural modifications that protect carbetocin from enzymatic degradation pathways [18] [20]. The replacement of the disulfide bond with a thioether linkage and the deamination at the first position contribute significantly to this enhanced thermal resistance [14] [18]. Comparative studies with oxytocin demonstrate that carbetocin maintains superior stability under extreme heat conditions, with oxytocin showing potency decline below 90% after approximately 17 days at 50°C and 4 days at 60°C [20].

Oxidative Degradation Pathways

The oxidative degradation of carbetocin primarily involves the thioether linkage, which remains sensitive to oxidative conditions despite the structural modifications from the parent oxytocin molecule [18] [20] [22]. Research has identified specific oxidative degradation products that form under oxidative stress conditions, with the thioether bond being the primary site of oxidative attack [22]. The degradation pathway involves the formation of specific impurities designated as imp-3 and imp-6 in analytical studies [22].

Under oxidative stress conditions, carbetocin demonstrates degradation levels of approximately 9.4% for imp-3 formation and 1.5% for imp-6 formation when exposed to oxidizing agents [22]. The oxidative degradation is accelerated by increasing pH values, making pH control crucial for maintaining oxidative stability [18] [20]. The presence of antioxidants, such as methionine, in formulations can significantly reduce oxidative degradation by protecting the thioether linkage [18] [20].

Oxidative ConditionDegradation ProductDegradation Level
Standard oxidative stressimp-39.4% [22]
Standard oxidative stressimp-61.5% [22]
Photolytic conditionsimp-6Detectable formation [22]

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents a significant stability concern for carbetocin, particularly affecting the amide bonds within the peptide structure [18] [20] [22]. The primary hydrolytic degradation pathways involve deamidation of the glutamine residue and hydrolysis of the amidated glycine carbon-terminus [18] [20] [22]. These degradation reactions are pH-dependent, with acid-catalyzed hydrolysis predominating at pH values below the optimal range [18] [20].

The hydrolytic degradation mechanism produces several identified degradation products, including [Gly9-OH]carbetocin through hydrolysis, [Asp5]carbetocin and [βAsp5]carbetocin through deamidation processes, and [Glu4]carbetocin through glutamine deamidation [17]. Under acidic conditions, the formation of imp-4 and imp-7 reaches levels up to 2.0%, while imp-5 shows slight increases during hydrolytic stress testing [22].

Degradation PathwayPrimary ProductsConditions
Glutamine deamidation[Glu4]carbetocin [17]Acidic pH [18] [20]
Glycine hydrolysis[Gly9-OH]carbetocin [17]Acidic pH [18] [20]
Asparagine deamidation[Asp5]carbetocin, [βAsp5]carbetocin [17]Various pH conditions [18] [20]
Acid stressimp-4, imp-7 (up to 2.0%) [22]Acidic conditions [22]

Aggregation Behavior

Concentration-Dependent Aggregation

Carbetocin exhibits distinct concentration-dependent aggregation behavior that becomes particularly pronounced at higher peptide concentrations [23] [24] [25]. Nuclear magnetic resonance diffusometry studies have revealed that carbetocin shows increased self-aggregation in solution with a distinct increase in aggregation occurring around 15-20 millimolar concentrations [23] [25]. This critical concentration range marks the transition from predominantly monomeric behavior to significant aggregate formation [23] [25].

The hydrodynamic radius of carbetocin aggregates increases systematically with concentration, demonstrating clear evidence of concentration-dependent association [23]. At concentrations of 3.77 millimolar, the hydrodynamic radius measures 0.839 nanometers, increasing progressively to 1.27 nanometers at 73.1 millimolar [23]. This increase in effective molecular size directly correlates with the formation of larger aggregated species in solution [23].

Concentration (mM)Hydrodynamic Radius (nm)
3.770.839 [23]
5.650.839 [23]
8.470.851 [23]
15.00.867 [23]
19.80.910 [23]
26.40.910 [23]
47.71.04 [23]
73.11.27 [23]

At pharmaceutical concentrations of 70 mg/mL, carbetocin solutions demonstrate significant visible particle formation after 4 hours of shaking stress, indicating that aggregation can progress to macroscopic levels under mechanical stress conditions [24]. This aggregation process appears to follow a nucleated aggregation mechanism rather than simple supersaturation or phase separation [24].

Nuclear Magnetic Resonance Studies of Aggregation Mechanisms

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the molecular mechanisms underlying carbetocin aggregation [23] [25]. Proton nuclear magnetic resonance analysis reveals significant changes in chemical shifts of specific amino acid residues as peptide concentration increases, particularly affecting hydrophobic and hydrogen-bonding sites within the molecule [23] [25]. These chemical shift changes provide direct evidence of intermolecular interactions that drive the aggregation process [23] [25].

The nuclear magnetic resonance studies demonstrate that carbetocin aggregation involves complex molecular rearrangements that affect the local magnetic environment of specific amino acid residues [23]. Temperature sensitivity studies using nuclear magnetic resonance reveal that even one-degree temperature differences can significantly affect the chemical shifts, indicating the delicate balance of forces involved in the aggregation process [23]. The sensitivity to temperature changes reflects the thermodynamic nature of the peptide-peptide interactions that govern aggregate formation [23].

Diffusion nuclear magnetic resonance measurements provide quantitative assessment of aggregate size and formation kinetics [23]. The technique enables monitoring of the diffusion coefficient changes that accompany aggregation, allowing for calculation of hydrodynamic radii and estimation of aggregate molecular weights [23]. These studies confirm that carbetocin forms soluble aggregates that can be distinguished from both monomeric peptide and phase-separated precipitates [23] [25].

Hydrophobic Interactions in Aggregation

Hydrophobic interactions represent the primary driving force for carbetocin aggregation, with hydrogen bonding serving as a secondary contributing mechanism [23] [25]. Nuclear magnetic resonance analysis demonstrates that the chemical shifts of hydrophobic amino acid residues, including methyl-tyrosine, leucine, and isoleucine, show the most significant changes at higher peptide concentrations [23] [25]. This observation indicates that hydrophobic side chains play a central role in the intermolecular associations that lead to aggregate formation [23] [25].

The hydrophobic interactions in carbetocin aggregation follow patterns consistent with the exclusion of water molecules from hydrophobic surfaces [23] [25]. As peptide concentration increases, the hydrophobic amino acid residues tend to associate with each other to minimize contact with the aqueous solvent [25]. This hydrophobic effect drives the formation of aggregated structures where hydrophobic regions are buried within the aggregate interior [25].

Interaction TypePrimary Residues InvolvedEvidence
Hydrophobic interactionsMethyl-tyrosine, leucine, isoleucine [23] [25]Significant chemical shift changes [23] [25]
Hydrogen bondingGlutamine, asparagine, glycine amide [23] [25]Secondary chemical shift changes [23] [25]
Van der Waals forcesAll amino acid residues [25]General aggregation tendency [25]

Solid-Phase Synthesis Methods

Solid-phase peptide synthesis represents the predominant approach for carbetocin production, offering advantages in terms of automation, purification, and scalability. The synthesis of carbetocin involves the sequential assembly of nine amino acids on a solid support, followed by cyclization to form the characteristic thioether bridge that distinguishes carbetocin from its parent compound oxytocin.

Fluorenylmethyloxycarbonyl-Based Synthetic Approaches

Fluorenylmethyloxycarbonyl solid-phase peptide synthesis has emerged as the method of choice for carbetocin production due to its mild deprotection conditions and compatibility with acid-labile protecting groups [1] [2] [3]. The synthesis typically employs Rink Amide AM resin as the solid support, which provides the terminal carboxamide functionality required for the carbetocin structure [4] [5].

The standard fluorenylmethyloxycarbonyl protocol begins with the attachment of fluorenylmethyloxycarbonyl-glycine-hydroxybenzotriazole to the resin, followed by sequential coupling of protected amino acids in the reverse sequence: leucine, proline, cysteine, asparagine, glutamine, isoleucine, and tyrosine [1] [4]. Each coupling cycle involves fluorenylmethyloxycarbonyl deprotection using twenty percent piperidine in dimethylformamide, followed by amino acid activation and coupling [3].

Recent developments have incorporated alternative deprotection strategies to improve synthesis efficiency. The combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene has been reported as a safer and more efficient alternative to piperidine for fluorenylmethyloxycarbonyl deprotection, achieving complete removal in less than one minute while reducing deletion sequences [6].

Coupling Reactions and Activation Strategies

The efficiency of peptide bond formation in carbetocin synthesis depends critically on the choice of coupling reagents and activation strategies. 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate remains the most widely used coupling reagent, typically employed with N,N-diisopropylethylamine as the base [1] [4] [7]. This combination provides reliable coupling efficiency while minimizing racemization and side reactions.

Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate represents an alternative coupling reagent that has shown particular utility in liquid-phase carbetocin synthesis [8]. When combined with N-methylmorpholine as the base, this system offers enhanced solubility and reduced side product formation compared to traditional carbodiimide-based methods [9].

For difficult coupling reactions, particularly those involving sterically hindered amino acids, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate has demonstrated superior performance [7]. This reagent achieves coupling efficiencies comparable to 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate while requiring shorter reaction times.

The incorporation of 1-hydroxybenzotriazole or N-hydroxy-7-azabenzotriazole as additives serves multiple functions in carbetocin synthesis: suppression of racemization, enhancement of coupling rates, and prevention of side reactions such as aspartimide formation [7] [10]. N-hydroxy-7-azabenzotriazole demonstrates superior efficacy due to intramolecular general base catalysis but requires careful handling due to its explosive nature at larger scales [7].

Protecting Group Strategies

The selection and implementation of protecting group strategies represents a critical aspect of carbetocin synthesis, particularly given the presence of multiple reactive side chains that must be selectively protected and deprotected [11] [12]. The cysteine residue requires special consideration as it participates in the crucial thioether bridge formation that defines carbetocin's structure.

Trityl protection of cysteine represents the traditional approach, providing acid-labile protection that is removed during final cleavage conditions [1] [4]. However, recent developments have favored 4-methoxytrityl protection, which offers improved selectivity during cyclization reactions [13] [14]. The 4-methoxytrityl group can be selectively removed under mild acidic conditions, allowing for controlled exposure of the cysteine sulfhydryl group prior to cyclization.

Asparagine and glutamine residues employ trityl protection of their amide side chains to prevent deamidation during synthesis [1] [4] [13]. This protection strategy is essential for maintaining the integrity of these acid-labile residues throughout the synthetic sequence.

Tyrosine methylation distinguishes carbetocin from oxytocin and requires careful consideration during synthesis [1] [4]. The 4-methoxyphenyl group is typically introduced as part of the protected amino acid building block and remains stable throughout the synthesis and purification process.

Solution-Phase Synthesis Approaches

Solution-phase synthesis of carbetocin has gained attention for large-scale production due to its potential for improved atom economy and reduced reagent consumption compared to solid-phase methods [15] [8]. The approach typically involves the preparation of protected peptide segments that are subsequently coupled and cyclized in solution.

The segmental approach divides carbetocin into three fragments: 4-bromobutyric acid-tyrosine(methoxy)-isoleucine-hydroxybenzotriazole (Segment 1), glutamine(trityl)-asparagine(trityl)-cysteine(trityl)-methyl ester (Segment 2), and proline-leucine-glycine-amide (Segment 3) [8]. This strategy allows for individual optimization of each coupling reaction and facilitates purification of intermediate products.

Segment coupling employs traditional solution-phase methodology with carbodiimide activation or phosphonium-based coupling reagents [8]. The choice of coupling agent depends on the specific requirements of each fragment combination, with benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate often preferred for its high efficiency and minimal side product formation.

The linear peptide intermediate undergoes global deprotection using trifluoroacetic acid-based cocktails, followed by cyclization in the presence of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, N-methylmorpholine, or N,N-diisopropylethylamine [8]. The choice of base and reaction conditions significantly influences the cyclization efficiency and the formation of side products.

Combined Solid-Liquid Phase Synthesis

Hybrid synthesis approaches that combine solid-phase and solution-phase methodologies have emerged as promising alternatives for carbetocin production, potentially offering the advantages of both strategies while mitigating their respective limitations [16]. These approaches typically employ solid-phase synthesis for the linear peptide assembly followed by solution-phase cyclization.

The solid-liquid phase approach begins with standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis to generate the protected linear peptide sequence [16]. The peptide is then cleaved from the resin under conditions that maintain side chain protection, allowing for subsequent solution-phase manipulations.

Cyclization reactions in these hybrid systems benefit from the pseudo-dilution effects achieved during solid-phase synthesis while allowing for optimized solution conditions during the critical ring-forming step [16]. This approach has demonstrated improved yields and reduced side product formation compared to purely solution-phase cyclization methods.

Cyclization Techniques

The formation of the thioether bridge represents the most critical step in carbetocin synthesis, as it determines both the final structure and biological activity of the peptide. Multiple cyclization strategies have been developed, each with distinct advantages and limitations.

Ring Formation Methods

Traditional cyclization approaches employ nucleophilic substitution reactions between the cysteine sulfhydryl group and an appropriately positioned electrophile [1] [4] [13]. The most common strategy involves the incorporation of 4-chlorobutyric acid at the amino terminus, creating a linear precursor with a terminal chloroalkyl group positioned for intramolecular cyclization.

Solid-phase cyclization has gained favor due to its ability to achieve high local concentrations while minimizing intermolecular side reactions [13] [17]. The reaction is typically conducted on the resin-bound linear peptide using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base in dimethylformamide or N-methylpyrrolidone [13]. Reaction times of 2-3 hours at ambient temperature generally provide optimal conversion with minimal side product formation.

Solution-phase cyclization requires careful optimization of concentration, base selection, and reaction conditions to achieve efficient ring closure while minimizing oligomerization [8]. Dilute conditions (typically 1-5 millimolar peptide concentration) are employed to favor intramolecular over intermolecular reactions.

Advanced cyclization methodologies have explored alternative ring-forming strategies, including copper-catalyzed azide-alkyne cycloaddition and ring-closing metathesis [18]. These approaches offer potential advantages in terms of chemoselectivity and functional group tolerance but require specialized building blocks and reaction conditions.

Disulfide Bond Alternatives

The development of disulfide bond alternatives has emerged as an important area of research for improving the stability and synthetic accessibility of carbetocin analogs [19] [20] [21]. Thioether linkages, such as those found in carbetocin itself, represent one successful approach to replacing the oxidatively labile disulfide bridge of oxytocin.

Lanthionine bridges offer another approach to disulfide replacement, providing a thioether connection that is one bond shorter than the native disulfide [19] [22]. These modifications can be introduced through specialized amino acid building blocks or post-synthetic modification of cysteine residues.

Triazole-bridged analogs have been synthesized using copper-catalyzed azide-alkyne cycloaddition chemistry [18] [23]. This approach offers high efficiency and functional group tolerance, though it requires the incorporation of azide and alkyne functionalities into the peptide backbone.

Alternative approaches include diselenide bonds, which offer similar geometry to disulfide bonds but enhanced stability toward reduction [22]. Carba-bridged analogs replace the sulfur atoms with carbon, creating saturated or unsaturated dicarba linkages [24].

Purification Methods

The purification of carbetocin presents unique challenges due to its peptidic nature, moderate hydrophobicity, and potential for conformational heterogeneity. Multiple chromatographic approaches have been developed to achieve the high purity required for pharmaceutical applications.

Reverse-Phase High-Performance Liquid Chromatography Techniques

Reverse-phase high-performance liquid chromatography represents the primary purification method for carbetocin, offering excellent resolution of the target compound from synthetic impurities and degradation products [25] [26] [27]. The method typically employs C18 stationary phases with trifluoroacetic acid-containing mobile phases to ensure adequate retention and peak shape.

Preparative-scale purification utilizes columns with particle sizes of 5-10 micrometers and dimensions optimized for the scale of production [26] [27]. Flow rates of 10-20 milliliters per minute are typical for preparative applications, with gradient conditions adjusted to achieve baseline resolution between carbetocin and its closest eluting impurities.

Analytical reverse-phase high-performance liquid chromatography methods have been developed for both assay determination and impurity profiling [25] [28]. These methods employ smaller particle sizes (typically 5 micrometers) and narrower columns to achieve high efficiency separations. Detection wavelengths of 220 nanometers provide optimal sensitivity for peptide detection while maintaining selectivity.

Recent developments have focused on stability-indicating methods capable of resolving carbetocin from its degradation products [28]. These methods have identified up to ten related impurities, including synthesis-related impurities, isomers, and degradation products formed under forced degradation conditions.

Gradient Elution Parameters

The optimization of gradient elution conditions represents a critical aspect of carbetocin purification, as the peptide exhibits sharp retention behavior typical of larger biomolecules [29] [28]. Shallow gradients are typically required to achieve adequate resolution, with acetonitrile concentrations increasing at rates of 0.2-0.5% per minute.

Mobile phase A typically consists of 0.1% trifluoroacetic acid in water, while mobile phase B contains 0.1% trifluoroacetic acid in acetonitrile [25] [26] [28]. The gradient range of 25-35% acetonitrile has been identified as optimal for carbetocin elution, providing adequate retention while maintaining reasonable analysis times.

Column temperature optimization has revealed that elevated temperatures (40-60°C) improve peak shape and resolution [25] [28]. However, temperature selection must balance chromatographic performance against potential thermal degradation of the peptide during analysis.

pH optimization studies have identified acidic conditions (pH 6.5) as optimal for carbetocin separation [28]. This pH provides adequate peptide stability while maintaining ionization states that promote effective reversed-phase retention.

Salt Exchange Methodologies

Salt exchange procedures are often required following reverse-phase high-performance liquid chromatography purification to remove trifluoroacetic acid and convert carbetocin to its pharmaceutically acceptable salt form [26] [30]. Ion exchange chromatography provides an effective means of achieving this conversion while maintaining peptide purity.

Cation exchange chromatography is typically employed for carbetocin salt exchange due to the peptide's basic nature under physiological conditions [26] [30]. Weak cation exchange resins with carboxylic acid functional groups provide adequate binding capacity while allowing gentle elution conditions.

The salt exchange process typically involves loading the trifluoroacetic acid salt of carbetocin onto the ion exchange resin in a low ionic strength buffer, followed by washing to remove residual trifluoroacetic acid [30]. Elution with buffers containing the desired counterion (typically acetate or succinate) provides the desired salt form of carbetocin.

Size exclusion chromatography offers an alternative approach for salt exchange, particularly for smaller scale applications [26]. This method provides separation based on molecular size, allowing for effective removal of small molecule salts while maintaining peptide integrity.

Formulation Technologies

The development of stable pharmaceutical formulations represents a critical aspect of carbetocin production, as the peptide nature of the compound presents unique challenges in terms of physical and chemical stability. Multiple formulation approaches have been developed to address these challenges while meeting the requirements for pharmaceutical use.

Lyophilization Techniques

Lyophilization represents one of the most important formulation technologies for carbetocin, offering the potential for long-term stability through water removal [31] [32] [33]. The freeze-drying process must be carefully optimized to maintain peptide structure and activity while achieving the desired physical characteristics of the final product.

The lyophilization cycle for carbetocin typically involves controlled freezing to -40°C or below, followed by primary drying under vacuum conditions [31] [32]. The primary drying temperature and pressure must be optimized to achieve efficient sublimation while avoiding collapse of the product matrix.

Secondary drying removes bound water through controlled heating under vacuum conditions [32] [33]. This phase is critical for achieving the low residual moisture content required for long-term stability. Typical secondary drying conditions involve temperatures of 25-40°C for 2-6 hours.

Excipient selection plays a crucial role in lyophilization success [31] [34]. Mannitol serves as both a bulking agent and cryoprotectant, while L-methionine functions as an antioxidant to prevent oxidative degradation during processing and storage. Glacial acetic acid provides pH buffering to maintain optimal conditions throughout the lyophilization cycle.

Buffer Systems and pH Optimization

Buffer system selection represents a critical aspect of carbetocin formulation, as peptide stability is highly dependent on pH conditions [35] [34]. Multiple buffer systems have been investigated, with succinate and acetate buffers showing particular promise for carbetocin stabilization.

Sodium succinate buffer has emerged as the preferred system for heat-stable carbetocin formulations [35]. This buffer provides effective pH control in the range of 5.25-5.65, which has been identified as optimal for long-term stability. The succinate system also demonstrates compatibility with other formulation components and processing conditions.

Acetate buffers offer an alternative approach, particularly for lyophilized formulations [34]. The pH range of 4.0-6.5 has been investigated, with pH 5.0-5.5 providing optimal balance between stability and compatibility with physiological conditions.

pH optimization studies have revealed the critical importance of maintaining acidic conditions for carbetocin stability [35] [34]. Alkaline conditions promote racemization and other degradation pathways, while excessively acidic conditions can lead to acid-catalyzed hydrolysis reactions.

Stabilization Strategies

Multiple stabilization strategies have been developed to enhance carbetocin stability in pharmaceutical formulations [35] [34]. These approaches target the primary degradation pathways identified for the peptide, including oxidation, hydrolysis, and aggregation.

Antioxidant incorporation represents a key stabilization strategy, with L-methionine serving as the most commonly employed antioxidant [35] [34]. This amino acid scavenges reactive oxygen species and metal ions that can catalyze oxidative degradation of susceptible amino acid residues.

Metal chelation provides additional protection against oxidative degradation [35]. The inclusion of chelating agents such as ethylenediaminetetraacetic acid can sequester trace metal ions that might otherwise catalyze oxidation reactions.

Osmotic adjustment using mannitol or other compatible solutes helps maintain peptide conformation and prevents aggregation [35] [34]. These agents also serve as bulking agents in lyophilized formulations, contributing to the physical stability of the dried product.

Temperature-controlled storage represents a fundamental aspect of carbetocin stabilization [35]. While heat-stable formulations can withstand elevated temperatures for extended periods, optimal long-term stability is still achieved through controlled temperature storage conditions.

The development of heat-stable formulations has represented a significant advancement in carbetocin technology, enabling distribution and use in regions where cold-chain storage is problematic [35]. These formulations maintain stability for up to 36 months at 30°C, significantly expanding the potential applications for carbetocin therapy.

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

10

Exact Mass

987.48478785 g/mol

Monoisotopic Mass

987.48478785 g/mol

Boiling Point

1477.9±65.0 °C at 760 mmHg

Heavy Atom Count

69

LogP

-2
-2

Application

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus.

Melting Point

N/A

UNII

88TWF8015Y

Sequence

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Used to control postpartum hemorrhage and bleeding after giving birth.

Pharmacology

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is sold under the trade name Duratocin. It is an analogue of oxytocin, and its action is similar to that of oxytocin; it causes contraction of the uterus.

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB03 - Carbetocin

Mechanism of Action

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

37025-55-1

Absorption Distribution and Excretion

Bioavailability is 80% following intramuscular injection.

Wikipedia

Carbetocin

Biological Half Life

40 minutes

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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